
(5-Methoxy-2,3-dihydro-1-benzofuran-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methoxy-2,3-dihydro-1-benzofuran-3-YL)methanamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(5-Methoxy-2,3-dihydro-1-benzofuran-3-YL)methanamine, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzofuran ring structure, which is common in many biologically active compounds. The synthesis typically involves constructing the benzofuran ring followed by functionalization at specific positions. Common methods include cyclization of appropriate precursors under acidic or basic conditions, leading to various derivatives with distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran moiety can interact with enzymes, receptors, and other biomolecules, influencing several biological pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity: It has shown promise against various bacterial and fungal strains.
- Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth and angiogenesis.
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been observed in vitro.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- In vitro Testing: The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Microorganism | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
Anticancer Effects
The compound's potential as an anticancer agent has been explored in various assays:
- Chick Chorioallantoic Membrane Assay: Studies indicate that it can block angiogenesis and tumor growth effectively .
Anti-inflammatory Properties
Research has suggested that this compound may modulate inflammatory responses:
- Cytokine Modulation: In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.
Case Studies
- Study on Antihypertensive Activity: A study synthesized derivatives of 5-methoxybenzofuran and evaluated their antihypertensive effects. Some derivatives exhibited significant blood pressure-lowering effects in animal models .
- Antimicrobial Efficacy Study: A comprehensive evaluation of several benzofuran derivatives indicated that certain modifications to the structure enhanced antimicrobial activity significantly .
Q & A
Q. Basic: What are the key synthetic strategies for (5-methoxy-2,3-dihydro-1-benzofuran-3-yl)methanamine, and how do reaction conditions influence yield?
Answer:
Synthesis typically begins with functionalization of the dihydrobenzofuran core. A common approach involves reductive amination of a ketone intermediate derived from 5-methoxy-2,3-dihydro-1-benzofuran-3-carbaldehyde. For example, catalytic hydrogenation with ammonia or methylamine under controlled pressure (e.g., 50–100 psi H₂) can yield the primary amine. Solvent choice (e.g., methanol vs. THF) and catalyst type (e.g., Pd/C vs. Raney Ni) significantly affect enantiomeric purity and yield, as steric hindrance from the methoxy group may slow kinetics .
Q. Basic: How is the stereochemistry of the dihydrobenzofuran ring confirmed experimentally?
Answer:
Chiral HPLC coupled with polarimetry is standard for resolving enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of protons on the dihydrofuran ring. For instance, irradiation of the methoxy group (δ ~3.8 ppm) may enhance signals for adjacent protons, validating the fused ring conformation. X-ray crystallography is definitive but requires high-purity crystals, which may be challenging due to the compound’s hygroscopicity .
Q. Advanced: What methodologies resolve contradictions in reported receptor-binding affinities for this compound?
Answer:
Discrepancies in binding data (e.g., serotonin vs. dopamine receptors) often arise from assay conditions. Competitive radioligand binding assays under standardized buffers (e.g., Tris-HCl pH 7.4 vs. HEPES) and temperature (25°C vs. 37°C) are critical. Control for endogenous amines by pre-incubating membranes with reserpine. Normalize data to reference agonists (e.g., 5-HT₁A: 8-OH-DPAT; D₂: Quinpirole) to minimize batch-to-batch variability .
Q. Advanced: How does the methoxy group’s electronic environment impact stability under physiological conditions?
Answer:
The electron-donating methoxy group increases susceptibility to oxidative degradation via cytochrome P450 enzymes. Accelerated stability studies (40°C/75% RH) combined with LC-MS analysis reveal major metabolites, such as demethylated or hydroxylated derivatives. Buffering at pH 7.4 enhances hydrolysis of the dihydrofuran ring, suggesting formulation strategies (e.g., enteric coating) to improve bioavailability .
Q. Advanced: What computational models predict structure-activity relationships (SAR) for analogues of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries to map electrostatic potentials and H-bond donor/acceptor sites. Molecular docking (e.g., AutoDock Vina) into receptor pockets (e.g., 5-HT₂A) identifies critical interactions: the methoxy group’s van der Waals contacts with Leu228 and the amine’s salt bridge with Asp155. QSAR models using Hammett σ values for substituents on the benzofuran ring correlate logP with CNS penetration .
Q. Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
LC-MS/MS with electrospray ionization (ESI+) in MRM mode is preferred. Sample preparation involves protein precipitation with acetonitrile followed by SPE (C18 cartridges). Calibration curves (1–1000 ng/mL) show linearity (R² >0.99). Internal standards (e.g., deuterated analogues) correct for matrix effects. Limit of quantification (LOQ) typically reaches 0.5 ng/mL in plasma .
Q. Advanced: How do steric effects influence regioselectivity in derivatization reactions?
Answer:
The dihydrofuran ring’s bicyclic structure imposes steric constraints. For example, alkylation at the amine preferentially occurs at the exocyclic position due to reduced accessibility of the ring-bound NH₂. Bulky electrophiles (e.g., tert-butyl bromoacetate) favor <5% ring substitution, while smaller reagents (e.g., methyl iodide) achieve ~20% under phase-transfer conditions (K₂CO₃, DCM/H₂O) .
Q. Advanced: What in vitro models assess neurotoxicity or neuroprotective effects?
Answer:
Primary cortical neuron cultures treated with glutamate (100 μM) or H₂O₂ (200 μM) model oxidative stress. Pre-treatment with the compound (1–100 μM) for 24h followed by MTT assay quantifies viability. Concurrent measurement of LDH release and caspase-3 activity distinguishes necrotic vs. apoptotic pathways. Confocal imaging with Fluo-4 AM tracks intracellular Ca²⁺ flux, linking excitotoxicity to receptor activation .
Q. Basic: What are the compound’s solubility and logP profiles, and how are they optimized?
Answer:
Experimental logP (octanol/water) is ~1.8, indicating moderate lipophilicity. Solubility in aqueous buffers (pH 7.4) is <1 mg/mL, necessitating co-solvents (e.g., 10% DMSO) for in vitro assays. Salt formation (e.g., HCl salt) improves water solubility to ~5 mg/mL. Micellar formulations (e.g., 0.5% Tween 80) enhance bioavailability in pharmacokinetic studies .
Q. Advanced: How does the compound’s conformation affect its pharmacokinetic profile?
Answer:
The boat conformation of the dihydrofuran ring (determined by X-ray/NMR) reduces metabolic clearance by shielding the amine from first-pass enzymes. Rats dosed intravenously (2 mg/kg) show a t₁/₂ of ~3h vs. ~1.5h for aflatoxin analogues. Allometric scaling predicts human CL/F of 15 L/h, requiring QD dosing for therapeutic exposure .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C10H13NO2/c1-12-8-2-3-10-9(4-8)7(5-11)6-13-10/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
ONLSKWKDGAGUBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.